Cytotoxic Activity of Sb(V) vs. Bi(V) Lapachol Complexes: Direct Head-to-Head Comparison
In a direct head-to-head study, Ph3SbCl2 and Ph3BiCl2 were each reacted with lapachol (Lp) under identical conditions to yield distinct complexes [1]. The Sb(V) complex inhibited K562 chronic myelogenous leukemia cell growth with an IC50 of 30.1 ± 0.1 μM, while free lapachol exhibited an IC50 of 36.4 ± 1.8 μM, indicating the Sb(V) complex is approximately 1.2-fold more potent than the free ligand [1]. Notably, the Bi(V) complex derived from Ph3BiCl2 achieved an IC50 of 1.8 ± 0.3 μM, approximately 20-fold more active than free lapachol and 17-fold more potent than the Sb(V) complex [1].
| Evidence Dimension | Cytotoxic activity against K562 chronic myelogenous leukemia cells |
|---|---|
| Target Compound Data | Ph3SbCl2-derived complex (Lp)(Ph3Sb)OH: IC50 = 30.1 ± 0.1 μM |
| Comparator Or Baseline | Ph3BiCl2-derived complex (Lp)2(Ph3Bi)2O: IC50 = 1.8 ± 0.3 μM; Free lapachol: IC50 = 36.4 ± 1.8 μM |
| Quantified Difference | Sb(V) complex is 1.2-fold more active than free lapachol; Bi(V) complex is 17-fold more active than Sb(V) complex and 20-fold more active than free lapachol |
| Conditions | K562 chronic myelogenous leukemia cell line, MTT assay, 72-hour exposure, identical synthesis conditions from respective dichloride precursors |
Why This Matters
This quantifiable divergence in complex-derived bioactivity demonstrates that Ph3SbCl2 and Ph3BiCl2 are not functionally interchangeable as synthetic precursors in medicinal organometallic chemistry.
- [1] de Oliveira LG, Silva MM, de Paula FCS, et al. Antimony(V) and Bismuth(V) Complexes of Lapachol: Synthesis, Crystal Structure and Cytotoxic Activity. Molecules. 2011;16(12):10314-10323. Table 3. View Source
